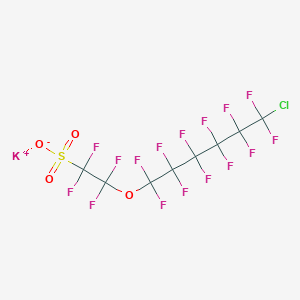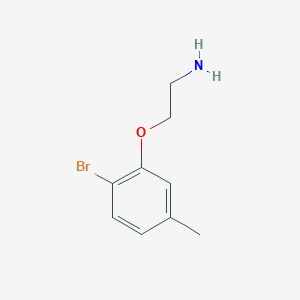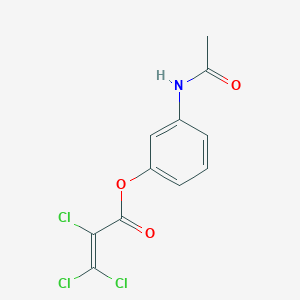
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a 2-propenoic acid backbone with three chlorine atoms and an ester group attached to a 3-(acetylamino)phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester typically involves the esterification of 2-Propenoic acid, 2,3,3-trichloro- with 3-(acetylamino)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl esters.
Applications De Recherche Scientifique
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which may interact with enzymes or receptors in biological systems. The chlorine atoms and acetylamino group contribute to the compound’s reactivity and specificity in targeting certain pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks the chlorine atoms and acetylamino group.
2-Propenoic acid, 3-phenyl-, pentyl ester: Similar structure with a different ester group.
(Z)-3-Phenyl-2-propenoic acid: Similar backbone but different stereochemistry and functional groups.
Uniqueness
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is unique due to the presence of three chlorine atoms and an acetylamino group, which impart distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
646989-66-4 |
|---|---|
Formule moléculaire |
C11H8Cl3NO3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(3-acetamidophenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C11H8Cl3NO3/c1-6(16)15-7-3-2-4-8(5-7)18-11(17)9(12)10(13)14/h2-5H,1H3,(H,15,16) |
Clé InChI |
SSFXOAHYIGVCHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OC(=O)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


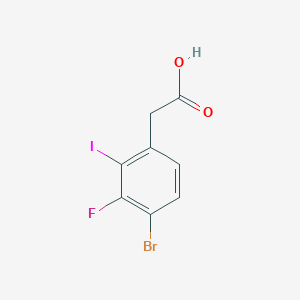
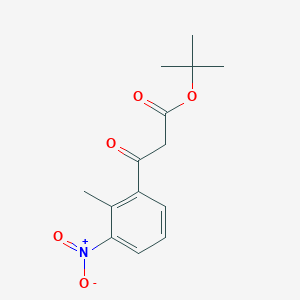
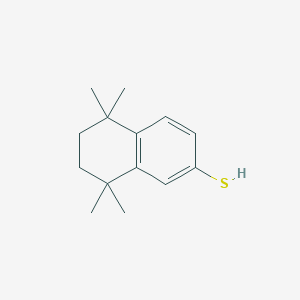
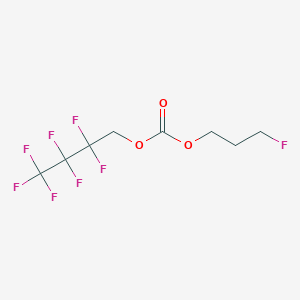







![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
